



# Odevixibat-13C6 in Preclinical DMPK Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |  |
|----------------------|-----------------|-----------|--|--|--|--|
| Compound Name:       | Odevixibat-13C6 |           |  |  |  |  |
| Cat. No.:            | B12364815       | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical drug metabolism and pharmacokinetic (DMPK) properties of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The information is intended to guide researchers in designing and interpreting preclinical studies. Odevixibat acts locally in the gut to reduce the reabsorption of bile acids, leading to their increased fecal excretion. This mechanism of action is crucial for the treatment of cholestatic liver diseases. The use of isotopically labeled Odevixibat, such as **Odevixibat-13C6**, is instrumental in accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

## **Core Findings from Preclinical DMPK Studies**

Preclinical studies in various animal models have consistently demonstrated that Odevixibat has minimal systemic absorption and exposure. The majority of the administered oral dose is excreted unchanged in the feces. This localized action in the gastrointestinal tract is a key feature of its safety and efficacy profile.

## **Data Summary**

Quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Plasma Protein Binding of Odevixibat



| Species | Plasma Protein Binding (%) |  |
|---------|----------------------------|--|
| Mouse   | >99.5%                     |  |
| Rat     | >99.5%                     |  |
| Dog     | >99.5%                     |  |
| Human   | >99.5%                     |  |

Table 2: Summary of Preclinical In Vivo ADME of Odevixibat (Oral Administration)

| Species | Dose          | Primary Route<br>of Excretion | % of Dose<br>Excreted<br>Unchanged in<br>Feces | Systemic<br>Bioavailability |
|---------|---------------|-------------------------------|------------------------------------------------|-----------------------------|
| Rat     | Not Specified | Feces                         | >90%                                           | Very Low                    |
| Dog     | Not Specified | Feces                         | >90%                                           | Very Low                    |

Note: Specific quantitative values for bioavailability and other pharmacokinetic parameters from preclinical studies are not publicly available in detail. The data consistently indicate very low systemic exposure.

## **Experimental Protocols**

Detailed methodologies for key preclinical DMPK experiments are outlined below. These protocols are based on standard industry practices and the known properties of Odevixibat.

### **Protocol 1: In Vitro Plasma Protein Binding Assessment**

Objective: To determine the extent of Odevixibat binding to plasma proteins from different species.

#### Methodology:

 Preparation of Plasma: Obtain pooled plasma from the relevant species (e.g., mouse, rat, dog, human).



- Compound Preparation: Prepare a stock solution of Odevixibat-13C6 in a suitable solvent (e.g., DMSO).
- Equilibrium Dialysis:
  - Use a semi-permeable membrane to separate a plasma-containing chamber from a buffercontaining chamber.
  - Add Odevixibat-13C6 to the plasma chamber.
  - Incubate the dialysis apparatus at 37°C until equilibrium is reached.
- Sample Analysis:
  - Measure the concentration of Odevixibat-13C6 in both the plasma and buffer chambers using a validated analytical method, such as LC-MS/MS.
- Calculation: Calculate the percentage of protein binding using the concentrations in the plasma and buffer chambers.

## Protocol 2: In Vivo Pharmacokinetic and Excretion Study in Rats

Objective: To determine the pharmacokinetic profile and routes of excretion of Odevixibat following oral administration in rats.

#### Methodology:

- Animal Model: Use male Sprague-Dawley rats.
- Dosing:
  - Administer a single oral dose of Odevixibat-13C6 formulated in a suitable vehicle.
- Sample Collection:
  - Blood: Collect serial blood samples from the tail vein at predetermined time points postdose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.



- Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-24, 24-48, 48-72 hours).
- Sample Analysis:
  - Analyze plasma, urine, and homogenized feces for the concentration of Odevixibat-13C6 and potential metabolites using LC-MS/MS.
- Pharmacokinetic Analysis:
  - Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.
- Excretion Balance:
  - Determine the percentage of the administered dose recovered in urine and feces.

## **Protocol 3: Whole-Body Autoradiography in Rats**

Objective: To visualize the tissue distribution of Odevixibat following oral administration.

#### Methodology:

- Radiolabeled Compound: Use [14C]Odevixibat for this study.
- Dosing: Administer a single oral dose of [14C]Odevixibat to rats.
- Tissue Collection: At selected time points post-dose, euthanize the animals and freeze them in a mixture of hexane and solid carbon dioxide.
- Sectioning: Embed the frozen carcasses and prepare thin whole-body sections using a cryomicrotome.
- Imaging: Expose the sections to a phosphor imaging plate to detect the distribution of radioactivity.
- Analysis: Quantify the radioactivity in various tissues and organs to determine the extent of distribution.



## **Visualizations**

The following diagrams illustrate key concepts and workflows related to the preclinical DMPK evaluation of Odevixibat.



Click to download full resolution via product page

Caption: Mechanism of action of Odevixibat in the gastrointestinal tract.





Click to download full resolution via product page

Caption: Workflow for a typical preclinical in vivo DMPK study.

 To cite this document: BenchChem. [Odevixibat-13C6 in Preclinical DMPK Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364815#odevixibat-13c6-in-preclinical-dmpk-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com